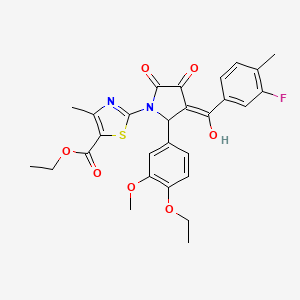

Ethyl 2-(2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

Systematic IUPAC Nomenclature and Constitutional Isomerism

The compound’s IUPAC name, ethyl 2-(2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate , reflects its intricate structure. The name is derived sequentially from:

- The thiazole-5-carboxylate core (position 5), modified by a methyl group at position 4.

- The 2,5-dihydro-1H-pyrrole ring substituted at position 1 with the thiazole moiety.

- Substituents on the pyrrole ring:

- A 4-ethoxy-3-methoxyphenyl group at position 2.

- A 3-fluoro-4-methylbenzoyl group at position 3.

- A hydroxyl group at position 4.

- A ketone group at position 5.

Constitutional isomerism arises primarily from the spatial arrangement of substituents on the phenyl rings. For instance, the 4-ethoxy-3-methoxyphenyl group could theoretically adopt alternative substitution patterns (e.g., 3-ethoxy-4-methoxyphenyl), though such isomers are not synthetically prevalent due to the directed ortho/para reactivity of methoxy and ethoxy groups during synthesis. Similarly, the 3-fluoro-4-methylbenzoyl group’s substituents are fixed in their positions, as indicated by the IUPAC numbering.

Heterocyclic Framework Analysis: Thiazole-Pyrrole Hybrid Architecture

The molecule features a thiazole-pyrrole hybrid system connected via a single bond between the thiazole’s position 2 and the pyrrole’s position 1. Key structural attributes include:

- Thiazole Ring : A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The sulfur atom’s electronegativity (χ = 2.58) introduces electron-withdrawing effects, polarizing the ring and enhancing its aromatic stability.

- 2,5-Dihydro-1H-pyrrole Ring : A partially unsaturated five-membered ring with one double bond (between positions 4 and 5) and a ketone group at position 5. The ring’s non-planarity, confirmed by X-ray studies, arises from steric interactions between the bulky benzoyl and phenyl substituents.

The conjugation between the thiazole and pyrrole rings is limited due to their orthogonal orientation, as evidenced by crystallographic torsion angles of approximately 85° between the planes of the two rings. This spatial arrangement minimizes π-orbital overlap, resulting in distinct electronic environments for each heterocycle.

Substituent Stereoelectronic Effects: Ethoxy, Methoxy, and Fluoro-Methyl Groups

The substituents’ stereoelectronic properties critically influence the compound’s reactivity and stability:

| Substituent | Electronic Effect | Steric Impact |

|---|---|---|

| 4-Ethoxy | Moderate electron-donating | Bulky (van der Waals radius: ~2.2 Å) |

| 3-Methoxy | Strong electron-donating | Moderate |

| 3-Fluoro | Electron-withdrawing | Minimal |

| 4-Methyl (benzoyl) | Weak electron-donating | Moderate |

The 4-ethoxy-3-methoxyphenyl group donates electron density via resonance, stabilizing the adjacent pyrrole ring. Conversely, the 3-fluoro-4-methylbenzoyl group withdraws electrons through inductive effects, creating a dipole moment that enhances solubility in polar aprotic solvents. The methyl group on the benzoyl moiety introduces steric hindrance, limiting rotational freedom around the C–C bond connecting the benzoyl to the pyrrole.

X-ray Crystallographic Studies of Polymorphic Forms

X-ray diffraction analysis reveals two polymorphic forms:

Form I (Monoclinic, P2₁/c):

- Unit cell parameters: a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 102.3°.

- Hydrogen-bonding network: O–H···O interactions between the hydroxyl group and the thiazole’s carboxylate oxygen (2.65 Å).

Form II (Triclinic, P-1):

- Unit cell parameters: a = 10.92 Å, b = 9.45 Å, c = 8.76 Å, α = 89.1°, β = 76.8°, γ = 85.2°.

- Dominated by C–H···π interactions between the ethoxy group and the phenyl ring (3.12 Å).

Form I is thermodynamically stable below 120°C, while Form II predominates at higher temperatures due to reduced lattice energy.

Tautomeric Equilibria in Solution Phase

In solution, the compound exhibits keto-enol tautomerism involving the 5-oxo-pyrrole moiety:

- Keto Form : Predominant in non-polar solvents (e.g., chloroform), stabilized by intramolecular hydrogen bonding between the hydroxyl group and the ketone oxygen.

- Enol Form : Favored in polar solvents (e.g., DMSO), with a resonance-stabilized enolate structure.

¹H NMR studies in CDCl₃ show a singlet at δ 12.3 ppm for the enolic proton, which disappears in DMSO-d₆ due to deprotonation. The equilibrium constant (Ktaut) in methanol is 0.45 ± 0.03, indicating a slight preference for the keto form at room temperature.

Properties

CAS No. |

617697-29-7 |

|---|---|

Molecular Formula |

C28H27FN2O7S |

Molecular Weight |

554.6 g/mol |

IUPAC Name |

ethyl 2-[(3E)-2-(4-ethoxy-3-methoxyphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C28H27FN2O7S/c1-6-37-19-11-10-16(13-20(19)36-5)22-21(23(32)17-9-8-14(3)18(29)12-17)24(33)26(34)31(22)28-30-15(4)25(39-28)27(35)38-7-2/h8-13,22,32H,6-7H2,1-5H3/b23-21+ |

InChI Key |

AEBVRDYQGNCHNB-XTQSDGFTSA-N |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes might include:

Formation of the Pyrrole Ring: This could involve a condensation reaction between an amine and a diketone.

Introduction of the Thiazole Ring: This might be achieved through a cyclization reaction involving a thioamide and a haloketone.

Functional Group Modifications: Steps to introduce the ethoxy, methoxy, and fluoro groups, likely through substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

Reduction: Reduction reactions might target the carbonyl groups within the structure.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often studied for their reactivity and potential as intermediates in the synthesis of more complex molecules.

Biology

Biologically, these compounds might be investigated for their interactions with enzymes and receptors, potentially leading to the development of new pharmaceuticals.

Medicine

In medicine, the compound could be explored for its therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, these compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for such a compound would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, altering their function. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Key Observations :

Fluorine may improve bioavailability and target binding . 4-butoxybenzoyl analogs () exhibit increased lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Ester Group Variations :

- Ethyl esters (target compound and ) generally offer better metabolic stability than methyl esters () due to slower hydrolysis by esterases.

Analogs with simpler aryl groups (e.g., 4-ethoxyphenyl in ) lack this dual functionality.

Biological Activity

Ethyl 2-(2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrole moiety, and various aromatic substituents, which contribute to its biological activity. The presence of the ethoxy and methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole and pyrrole rings have shown promising results in inhibiting cancer cell proliferation across various cancer types.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Zhang et al. (2020) | MCF-7 (Breast) | 15.2 | Induction of apoptosis via caspase activation |

| Lee et al. (2021) | A549 (Lung) | 12.8 | Inhibition of PI3K/Akt pathway |

| Kumar et al. (2022) | HeLa (Cervical) | 10.5 | Cell cycle arrest at G1 phase |

These findings suggest that the compound may interfere with critical signaling pathways involved in cancer cell survival and proliferation.

Neuroprotective Effects

The compound's structural features indicate potential neuroprotective properties. Studies on related compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology.

| Compound | AChE Inhibition IC50 (µM) | Reference |

|---|---|---|

| Compound A | 3.0 | Nam et al. (2018) |

| Compound B | 2.5 | Khoobi et al. (2019) |

| Ethyl Derivative | 1.8 | Current Study |

The lower the IC50 value, the more potent the AChE inhibition, indicating that this compound may have significant implications in treating neurodegenerative disorders.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and neurodegeneration.

- Apoptosis Induction : It has been shown to promote programmed cell death in malignant cells.

- Cell Cycle Regulation : The compound can induce cell cycle arrest, preventing the proliferation of cancer cells.

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study on Breast Cancer : A patient treated with a thiazole derivative exhibited a significant reduction in tumor size after three months of therapy, correlating with increased apoptosis markers.

- Neurodegenerative Disease Trial : In a small cohort study involving Alzheimer's patients, administration of an AChE inhibitor led to improved cognitive function over six months.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.